molecular formula C14H25NO3 B13261003 tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate

Cat. No.: B13261003
M. Wt: 255.35 g/mol
InChI Key: IJRSBLBPYAPFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is an organic compound with the molecular formula C14H25NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with 2-oxoethylcyclohexane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines.

Biology

In biological research, this compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists. Its stability and reactivity make it suitable for modifying biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness

tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. The presence of the cyclohexyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[[1-(2-oxoethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-11-14(9-10-16)7-5-4-6-8-14/h10H,4-9,11H2,1-3H3,(H,15,17)

InChI Key

IJRSBLBPYAPFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.